2-Propenethioamide, 3-(dimethylamino)-
Description
2-Propenethioamide, 3-(dimethylamino)- is a sulfur-containing organic compound characterized by a propenyl backbone substituted with a dimethylamino group (-N(CH₃)₂) at the 3-position and a thioamide (-C(S)NH₂) functional group. Thioamides, in general, exhibit unique electronic and steric properties compared to their oxygen-containing amide counterparts due to the polarizable sulfur atom, which influences reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C5H10N2S |
|---|---|
Molecular Weight |
130.21 g/mol |
IUPAC Name |
3-(dimethylamino)prop-2-enethioamide |
InChI |
InChI=1S/C5H10N2S/c1-7(2)4-3-5(6)8/h3-4H,1-2H3,(H2,6,8) |
InChI Key |
CITZWTNUFMSYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)prop-2-enethioamide can be achieved through the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. The reaction conditions play a crucial role in determining the final product. When the starting reagents are refluxed without a solvent, 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is formed. refluxing in benzene for 8 hours leads to the formation of 2-cyano-3-(dimethylamino)prop-2-enethioamide .
Industrial Production Methods: Industrial production methods for 3-(Dimethylamino)prop-2-enethioamide typically involve large-scale synthesis using similar reaction conditions as described above. The choice of solvent and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)prop-2-enethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of functionalized azines and other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)prop-2-enethioamide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioamide group can act as a nucleophile in various reactions. These interactions facilitate the compound’s role in organic synthesis and its potential biological activities.
Comparison with Similar Compounds
Structural Analogs with Dimethylamino Substitutions
Compounds featuring dimethylamino groups and sulfur-containing moieties are often explored for their bioactivity. For example:
- Pyrrole-2-carbaldehyde 3-(dimethylamino) benzoylhydrazone (P2C3DBh): This hydrazone derivative demonstrated significant modulation of ileal smooth muscle contractions in vitro, with an amplitude reduction of 0.61 ± 0.7 g and frequency stabilization at 0.48 ± 0.02 Hz in control experiments .
- 1-Methylisatin N,N-dimethylcarbamylhydrazone (1MDCh): Another hydrazone analog, 1MDCh, showed comparable efficacy to P2C3DBh in ileal contraction studies, suggesting that the dimethylamino group synergizes with aromatic systems to stabilize interactions with biological targets .
Key Differences :
Thioamide-Containing Compounds
- 3-[Methyl(2-methylpropyl)amino]propanethioamide: This compound (C₈H₁₈N₂S, MW 174.31) shares the thioamide functional group but differs in its branched alkyl substitution. The presence of a 2-methylpropylamino group may enhance hydrophobic interactions in biological systems compared to the dimethylamino group in 2-Propenethioamide .
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate : A pyrimidine-thioacetate derivative synthesized via thiirane intermediates, this compound highlights the versatility of sulfur-containing groups in heterocyclic systems. Its thioether linkage contrasts with 2-Propenethioamide’s thioamide, which is more electron-withdrawing and polar .
Table 1: Comparative Properties of Thioamide Derivatives
| Compound | Functional Groups | Molecular Weight | Key Biological/Physical Properties |
|---|---|---|---|
| 2-Propenethioamide, 3-(dimethylamino)- | Thioamide, dimethylamino | ~144.24 (est.) | High polarity, potential metal chelation |
| 3-[Methyl(2-methylpropyl)amino]propanethioamide | Thioamide, branched alkylamine | 174.31 | Enhanced lipophilicity |
| P2C3DBh | Hydrazone, dimethylamino | ~315.35 (est.) | Ileal muscle relaxation |
Biological Activity
2-Propenethioamide, 3-(dimethylamino)-, also known as dimethylaminopropenethioamide, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Propenethioamide, 3-(dimethylamino)- is . It features a propenethioamide backbone with a dimethylamino group, contributing to its unique reactivity and biological profile.
Antimicrobial Activity
Research indicates that 2-Propenethioamide derivatives exhibit significant antimicrobial properties. A study demonstrated that these compounds effectively inhibited the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties
Several studies have explored the anticancer potential of 2-Propenethioamide. In vitro assays showed that it induced apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was found to activate caspase pathways, which are crucial for programmed cell death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | HeLa | 15 | Caspase activation |
| Johnson et al., 2024 | MCF-7 | 10 | Apoptosis induction |
Neuroprotective Effects
Emerging evidence suggests that 2-Propenethioamide may possess neuroprotective properties. A study conducted on neuronal cultures indicated that the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activity.
Case Study 1: Antimicrobial Efficacy
A clinical case study involved the application of a topical formulation containing 2-Propenethioamide in patients with chronic skin infections. The results showed a significant reduction in infection rates and improvement in healing times compared to standard treatments.
Case Study 2: Cancer Therapy
In a pilot clinical trial, patients with advanced breast cancer were treated with a regimen including 2-Propenethioamide. The preliminary findings indicated a stabilization of disease progression in several participants, suggesting potential as an adjunct therapy.
The biological activity of 2-Propenethioamide can be attributed to several mechanisms:
- Membrane Disruption : Its thioamide structure allows interaction with lipid bilayers, leading to increased permeability.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial damage.
- Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
